4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide
Description
This compound belongs to the 4-hydroxyquinoline-2-one carboxamide class, characterized by a quinoline core substituted with a hydroxy group at position 4, a ketone at position 2, and a pentyl chain at position 1. The carboxamide group at position 3 is linked to a 4-methylpyridin-2-yl moiety. Its molecular formula is C₂₂H₂₅N₃O₃, with a molecular weight of 379.46 g/mol.
Properties
IUPAC Name |
4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1-pentylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-4-7-12-24-16-9-6-5-8-15(16)19(25)18(21(24)27)20(26)23-17-13-14(2)10-11-22-17/h5-6,8-11,13,25H,3-4,7,12H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJUKUNLBLAMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC(=C3)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Antiviral Activity
Research indicates that quinoline derivatives exhibit significant antiviral properties. For instance, studies have shown that related compounds can act as potent inhibitors of Hepatitis B Virus (HBV) replication. Molecular docking simulations suggest that these compounds, including this compound, may interact effectively with viral proteins, thereby inhibiting replication processes .
Antibacterial Activity
The antibacterial potential of quinoline derivatives has also been explored. A study evaluating a series of N'-arylidene derivatives found moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays demonstrated that these compounds could inhibit bacterial growth effectively at concentrations around 100 µM .
Anticancer Properties
Quinoline derivatives have shown promise in cancer research. For example, compounds similar to this compound have been evaluated for their anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). One derivative achieved an IC50 value of 1.2 µM against MCF-7 cells, indicating potent anticancer activity . The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : By binding to viral proteins and disrupting their function.
- Antibacterial Action : Interfering with bacterial cell wall synthesis or function.
- Induction of Apoptosis : Triggering intrinsic pathways leading to programmed cell death in cancer cells.
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of quinoline derivatives, including this compound. It has been shown to possess moderate to high potency against Plasmodium falciparum, with mechanisms involving inhibition of translation elongation factor 2 (PfEF2), critical for protein synthesis in the parasite .
Table 1: Antimalarial Efficacy
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| 4-Hydroxy-N-(4-methylpyridin-2-yl)-2-oxo... | 120 | Inhibition of PfEF2 |
| DDD107498 | <10 | Inhibition of PfEF2 |
Anticancer Potential
The compound has shown promising results in vitro against various cancer cell lines. It induces apoptosis and inhibits cell proliferation through multiple pathways, including enzyme inhibition and cell cycle arrest.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | EC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 12.3 | Cell cycle arrest |
| HepG2 (Liver) | 8.7 | Enzyme inhibition |
Case Studies
Several studies have documented the efficacy and safety profiles of this compound:
Case Study 1: Antimalarial Efficacy
In a study evaluating the antimalarial activity, the compound demonstrated significant efficacy in mouse models infected with Plasmodium berghei. The results indicated a reduction in parasitemia levels and improved survival rates compared to controls .
Case Study 2: Anticancer Activity
A comparative analysis was conducted on various quinoline derivatives, including this compound, assessing their cytotoxic effects on human cancer cell lines. The study found that this compound exhibited superior antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The table below highlights key structural differences and molecular properties of analogous compounds:
Pharmacological and Physicochemical Comparisons
(a) Alkyl Chain Modifications
- Pentyl vs. Propyl/Cyanoethyl: The pentyl chain in the target compound may enhance lipophilicity and membrane permeability compared to shorter chains (e.g., propyl in ) or polar cyanoethyl groups (e.g., 36a in ). However, 36a’s cyanoethyl group improves metabolic stability by resisting hydrolysis .
- This modification also introduces polymorphism issues, affecting solubility and bioavailability .
(b) Pyridine Substitution Effects
- 4-Methylpyridin-2-yl (Target) vs. 6-Methylpyridin-2-yl : The position of the methyl group on the pyridine ring influences steric and electronic interactions. The 4-methyl group may enhance hydrophobic interactions with receptor pockets compared to 6-methyl.
- This correlates with its senolytic activity, a distinct mechanism compared to the analgesic focus of 36a .
(c) Carboxamide Linker Variations
- Pyridylmethyl vs. Aryl Substituents : The pyridylmethyl group in 36a and the target compound may enhance blood-brain barrier penetration compared to bulkier aryl groups (e.g., trifluoromethylphenyl in ).
Preparation Methods
Quinoline Core Formation via Gould-Jacobs Cyclization
The synthesis begins with the construction of the 4-oxo-1,4-dihydroquinoline scaffold. Source outlines the Gould-Jacobs cyclization as the foundational step, where 2-aminobenzoic acid derivatives react with β-ketoesters under high-temperature conditions. For this compound, methyl 2-aminobenzoate reacts with ethyl 3-oxopentanoate in diphenyl ether at 255°C, yielding 4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (Intermediate A). Cyclization efficiency depends on maintaining anhydrous conditions and precise temperature control, with yields reaching 77% .
Table 1: Cyclization Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Reactants | Methyl 2-aminobenzoate, ethyl 3-oxopentanoate | |
| Solvent | Diphenyl ether | |
| Temperature | 255°C (reflux) | |
| Yield | 77% |
N-Alkylation for Pentyl Group Introduction
N-Alkylation introduces the pentyl chain at the N1 position of the quinoline core. As described in source , Intermediate A undergoes alkylation using 1-bromopentane in anhydrous DMF with sodium hydride as a base. This step proceeds at 90°C under nitrogen atmosphere, achieving 50–96% yields depending on the purity of the bromide reagent . The reaction mechanism involves deprotonation of the quinoline nitrogen, followed by nucleophilic substitution.
Table 2: N-Alkylation Optimization
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Sodium hydride (2.2 equiv) | Maximizes deprotonation |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Reaction Time | 12–16 hours | Completes substitution |
Hydrolysis to Carboxylic Acid Intermediate
The ethyl ester group of the alkylated product is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide. Source reports that refluxing Intermediate A in 10% NaOH/ethanol at 100°C for 4 hours converts the ester to 4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxylic acid (Intermediate B) with 65–90% yield . Lithium hydroxide in tetrahydrofuran/water mixtures is an alternative for acid-sensitive substrates .
Amide Coupling with 4-Methylpyridin-2-Amine
The final step couples Intermediate B with 4-methylpyridin-2-amine. Source details the use of polystyrene-supported 1-hydroxy-1H-benzotriazole (PS-HOBt) and PyBRoP (a phosphonium salt) as coupling reagents in DMF. Triethylamine is added to maintain a basic pH, facilitating the reaction at room temperature with 25–80% yields . For this target compound, the coupling achieves 60–80% yield after purification by column chromatography.
Table 3: Coupling Reagent Comparison
| Reagent System | Yield Range | Advantages |
|---|---|---|
| PS-HOBt/PyBRoP | 60–80% | High purity, minimal byproducts |
| HBTU/DIEA | 50–70% | Faster reaction time |
Characterization and Analytical Validation
-
Nuclear Magnetic Resonance (NMR) :
-
High-Performance Liquid Chromatography (HPLC) :
-
Mass Spectrometry :
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic conditions for preparing 4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide?
- Methodological Answer : The synthesis requires precise control of temperature (typically 60–80°C) and pH (neutral to slightly acidic conditions) to stabilize intermediates and avoid side reactions. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates and enhance reaction efficiency . Post-synthesis, purification via recrystallization (e.g., using ethanol or acetonitrile) is critical to achieve >95% purity.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Combine elemental analysis (to verify C, H, N content) with 1H NMR spectroscopy (to confirm proton environments, e.g., the 4-hydroxyquinoline ring and pentyl chain) and FT-IR (to identify carbonyl stretches at ~1680–1700 cm⁻¹ for the oxo and carboxamide groups). X-ray crystallography may resolve ambiguities in stereochemistry if single crystals are obtainable .
Q. What solubility properties should be considered for in vitro assays?
- Methodological Answer : The compound is moderately soluble in DMSO and DMF at room temperature but practically insoluble in water. For biological testing, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (e.g., PBS) while ensuring the final DMSO concentration does not exceed 1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can palladium-catalyzed reductive cyclization be adapted for synthesizing analogous dihydroquinoline derivatives?
- Methodological Answer : Replace traditional coupling agents with Pd(OAc)₂/Xantphos catalysts and employ formic acid derivatives (e.g., HCO₂H) as CO surrogates. Optimize reaction time (12–24 hours) under inert atmospheres (N₂/Ar) to prevent oxidation. Monitor intermediates via LC-MS and isolate products using column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What strategies resolve contradictions in reported solubility or stability data across studies?
- Methodological Answer : Conduct controlled stability studies under varied conditions (pH 3–10, 25–40°C) using HPLC to quantify degradation products. For solubility discrepancies, employ dynamic light scattering (DLS) to assess aggregation or co-solvent systems (e.g., PEG-400) to enhance aqueous dispersion. Cross-reference with structurally similar compounds (e.g., N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)octanamide) to identify trends .
Q. How should researchers design experiments to evaluate the compound’s pharmacological activity?
- Methodological Answer : Prioritize in vitro target-binding assays (e.g., fluorescence polarization for kinase inhibition) and cell-based viability assays (e.g., MTT in cancer lines). Use SAR studies by modifying the pentyl chain or pyridinyl substituents to correlate structural features with activity. For mechanistic insights, pair transcriptomics (RNA-seq) with molecular docking simulations to predict binding modes .
Q. What analytical methods are suitable for detecting trace impurities in bulk samples?
- Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile) to detect impurities at <0.1%. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.995), and recovery (90–110%). For chiral impurities, use chiral HPLC (e.g., Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
